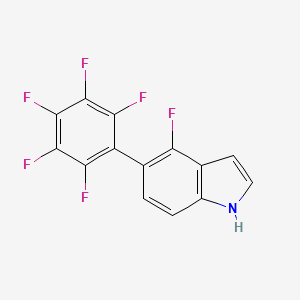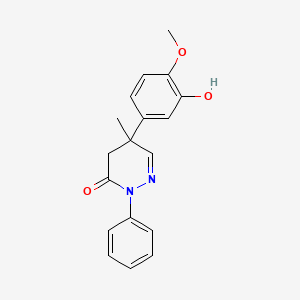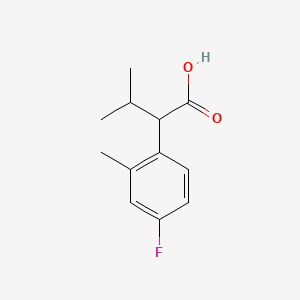
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is generally produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality control standards .
化学反応の分析
Types of Reactions
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in studies involving molecular recognition and binding interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and molecular recognition studies . The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
類似化合物との比較
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A linker used in antibody-drug conjugates.
4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane: Used as a phase transfer catalyst.
Uniqueness
2-Phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane is unique due to its specific structure and properties, which make it particularly suitable for use as a ligand in coordination chemistry and catalysis . Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .
特性
分子式 |
C15H23NO5 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
2-phenyl-1,4,7,10,13-pentaoxa-2-azacyclopentadecane |
InChI |
InChI=1S/C15H23NO5/c1-2-4-15(5-3-1)16-14-20-11-10-18-7-6-17-8-9-19-12-13-21-16/h1-5H,6-14H2 |
InChIキー |
JTKFNGYHUQVLCZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCN(OCCOCCO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13078990.png)











